molecular formula C6H10O2 B2988271 4-Ethyloxolan-3-one CAS No. 1505778-50-6

4-Ethyloxolan-3-one

Cat. No.: B2988271
CAS No.: 1505778-50-6
M. Wt: 114.144
InChI Key: JOANXCKTPWMJCV-UHFFFAOYSA-N
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Description

4-Ethyloxolan-3-one, also known as 4-ethyldihydrofuran-3(2H)-one, is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is a member of the oxolane family and is characterized by a five-membered ring structure containing an oxygen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety information available indicates that 4-Ethyloxolan-3-one may be hazardous. The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it may be flammable and may cause skin irritation or serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions . Another method includes the reduction of this compound precursors using suitable reducing agents .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the ethyl group.

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethyloxolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOANXCKTPWMJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505778-50-6
Record name 4-ethyloxolan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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